1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Description
Propriétés
IUPAC Name |
2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-9-6-14(16)19(18-9)15-17-11(8-21-15)13-7-10-4-2-3-5-12(10)20-13/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKCGQVGZWTHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Vilsmeier–Haack Reaction for Pyrazole Aldehyde Intermediate
A key step involves synthesizing 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier–Haack reaction. This reaction uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to formylate benzofuran-substituted pyrazoles, providing a formyl group at the 4-position of the pyrazole ring. This aldehyde intermediate serves as a versatile building block for further functionalization.
Condensation with Malonitrile and Cyanoacetohydrazide
The aldehyde intermediate is condensed with malonitrile to yield an arylidene malononitrile derivative, which can be further reacted with cyanoacetohydrazide in ethanol with catalytic piperidine to form diaminopyridone intermediates. These intermediates are nucleophilic centers for subsequent heterocyclic ring formation.
Construction of the 1,3-Thiazole Ring
Cyclization Using Lawesson's Reagent
The preparation of the thiazole ring attached to the pyrazole involves cyclization of appropriate precursors in the presence of Lawesson's reagent, a common reagent for sulfur introduction and thionation in heterocyclic synthesis. This step converts suitable amide or related groups into thiazole rings, enabling the formation of the 1,3-thiazol-2-yl moiety linked to the benzofuran-pyrazole scaffold.
Reaction of Hydrazonoyl Halides with Thioamide Precursors
Another approach involves reacting hydrazonoyl halides with thioamide derivatives, such as 3-(1-benzofuran-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-1-carbothioamide. This reaction in chloroform or ethanol with triethylamine facilitates the formation of 1,3-thiazole rings fused to the pyrazole-benzofuran framework through nucleophilic cyclization and substitution processes.
Summary Table of Key Preparation Steps
Detailed Research Findings
- The Vilsmeier–Haack reaction efficiently introduces the formyl group at the pyrazole 4-position, enabling subsequent condensation reactions to build complex fused heterocycles.
- Condensation with malonitrile and cyanoacetohydrazide provides intermediates with nucleophilic centers suitable for cyclization into fused nitrogen heterocycles, a critical step in assembling the target structure.
- Lawesson's reagent is a reliable reagent to convert amide or related functionalities into thiazole rings, facilitating the formation of the 1,3-thiazole heterocycle essential in the target compound.
- Reactions of hydrazonoyl halides with thioamide precursors under mild conditions yield thiazole-pyrazole fused systems, demonstrating a versatile synthetic route to related heterocyclic frameworks.
- The introduction of methyl and amine substituents on the pyrazole ring can be controlled by precursor selection and reaction conditions, enabling the synthesis of specifically substituted pyrazole derivatives.
Analyse Des Réactions Chimiques
Reaction with Electrophilic Agents
The pyrazole amine (-NH2) and thiazole sulfur are primary sites for electrophilic substitution:
Acylation
-
Reagents : Acetyl chloride, triethylamine in dichloromethane.
-
Product : N-Acetyl derivative at the pyrazole amine.
-
Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon .
Sulfonation
-
Reagents : Sulfur trioxide–pyridine complex in DMF.
-
Product : Sulfonamide derivative at the pyrazole amine.
-
Applications : Enhanced water solubility for pharmacological screening .
Metal Complexation
The pyrazole and thiazole nitrogen atoms act as ligands for transition metals:
Cyclization and Ring Expansion
Under acidic or oxidative conditions:
-
Reaction with POCl3/DMF : Forms a pyrazolo[3,4-d]pyrimidine derivative via Vilsmeier–Haack formylation .
-
Oxidative Cyclization (H2O2, FeCl3) : Yields fused triazolo-pyridine systems, enhancing π-conjugation .
Mechanistic Pathway :
-
Electrophilic attack at the pyrazole C4 position.
-
Intramolecular cyclization with loss of HCl.
Functionalization at the Benzofuran Ring
The benzofuran moiety undergoes selective reactions:
Halogenation
-
Reagents : NBS (N-bromosuccinimide) in CCl4.
-
Product : 5-Bromo-benzofuran derivative.
-
Utility : Intermediate for cross-coupling reactions (e.g., Suzuki) .
Oxidation
-
Reagents : KMnO4 in acidic medium.
-
Product : Benzofuran-2-carboxylic acid.
-
Note : Over-oxidation may degrade the thiazole ring.
Biological Activity Correlation
Chemical modifications influence bioactivity:
Stability and Degradation
-
Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t1/2 > 24 h) but degrades rapidly under strong acidic (pH < 2) or alkaline (pH > 12) conditions .
This compound’s reactivity is dominated by its pyrazole amine and thiazole ring, enabling diverse functionalizations for pharmaceutical applications. Ongoing research focuses on optimizing reaction conditions to improve yields and selectivity for targeted biological activities.
Activité Biologique
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1803571-75-6 |
Antimicrobial Activity
Research indicates that compounds derived from the benzofuran-pyrazole scaffold exhibit significant antimicrobial properties. A recent study found that derivatives, including those similar to our compound of interest, demonstrated broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
Table 1: Antimicrobial Activity of Benzofuran-Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 9 | 2.50 | E. coli |
| Compound 11d | 10 | Staphylococcus aureus |
| Compound 4 | 15 | Pseudomonas aeruginosa |
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH scavenging assay. Compounds related to the benzofuran-pyrazole framework exhibited high antioxidant activity, with scavenging percentages between 84.16% and 90.52% .
Table 2: DPPH Scavenging Activity of Selected Compounds
| Compound | DPPH Scavenging (%) |
|---|---|
| Compound 4 | 84.16 |
| Compound 6 | 86.42 |
| Compound 11d | 90.52 |
Anti-inflammatory Activity
The anti-inflammatory properties were assessed through human red blood cell (HRBC) membrane stabilization assays. The results indicated that several derivatives showed substantial anti-inflammatory effects, with stabilization percentages ranging from 86.70% to 99.25% .
Table 3: HRBC Membrane Stabilization Percentages
| Compound | Stabilization (%) |
|---|---|
| Compound 9 | 86.70 |
| Compound 10 | 73.67 |
Mechanistic Insights
The mechanism by which these compounds exert their biological effects has been partially elucidated through in silico studies and enzyme inhibition assays. Notably, compound 9 was shown to inhibit E. coli DNA gyrase B with an IC50 of 9.80 µM , comparable to ciprofloxacin . This suggests that structural features of the benzofuran-pyrazole scaffold enhance binding affinity and efficacy against bacterial targets.
Case Studies
A case study involving a series of synthesized pyrazole derivatives highlighted their cytotoxicity against human carcinoma cell lines (HEPG2 and HELA). The most potent derivative exhibited an IC50 value of 1.9 µg/mL against HEPG2 cells, indicating a strong potential for therapeutic applications in cancer treatment .
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofuran and thiazole possess significant antimicrobial properties. For instance, compounds synthesized from benzofuran and thiazole frameworks have shown activity against various bacterial and fungal strains. A notable study evaluated several synthesized compounds for their antimicrobial efficacy, revealing that some exhibited superior activity compared to conventional antibiotics .
Anticancer Properties
The incorporation of the thiazole ring into the molecular structure has been linked to enhanced anticancer activity. Research has demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects on cancer cell lines, indicating promising results that warrant further investigation into its potential as an anticancer agent .
Photophysical Properties
The unique electronic structure of 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine allows for interesting photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have shown that modifications to the benzofuran and thiazole moieties can tune the light emission properties, which is crucial for developing efficient materials for electronic applications .
Crystal Engineering
The crystal structure of this compound has been characterized using X-ray diffraction techniques, revealing insights into intermolecular interactions that dictate its solid-state properties. Such structural information is vital for applications in crystal engineering where specific packing arrangements can lead to enhanced material properties such as stability and solubility .
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction pathways often include the formation of key intermediates that are critical for achieving high yields of the desired product. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve efficiency while minimizing environmental impact .
Case Studies
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituted Phenyl-Thiazole Derivatives
a. 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine (CAS 1170293-94-3)
- Molecular Formula : C₁₃H₁₁FN₄S
- Molecular Weight : 274.32 g/mol
- Key Differences: Replaces benzofuran with a 4-fluorophenyl group.
b. 1-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine (CAS 1173251-62-1)
- Molecular Formula : C₁₄H₁₄N₄OS
- Molecular Weight : 286.35 g/mol
- Key Differences : The 3-methoxyphenyl group increases electron density, which may enhance solubility but reduce membrane permeability due to the polar methoxy group .
c. 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 1171174-91-6)
- Molecular Formula : C₁₄H₁₄N₄S
- Molecular Weight : 270.35 g/mol
Functional Group Modifications
a. 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic Acid (CAS 1172936-72-9)
- Molecular Formula : C₁₄H₁₀Cl₂N₃O₂S
- Molecular Weight : 354.22 g/mol
- Key Differences : Replaces the amine with a carboxylic acid. This substitution drastically alters polarity, enabling salt formation and hydrogen bonding but reducing cellular uptake due to increased hydrophilicity .
b. 1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Core Structure Variations
a. 1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS 99845-70-2)
- Molecular Formula : C₁₁H₁₀N₄S
- Molecular Weight : 238.29 g/mol
- Key Differences: Replaces thiazole with benzothiazole.
b. 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
- Molecular Formula : C₂₈H₂₂BrFN₆S
- Molecular Weight : 573.49 g/mol
- Key Differences: Incorporates a triazole ring and bromophenyl group.
Structural and Functional Analysis
Electronic Effects
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reactants | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzofuran-2-carbaldehyde + Thiosemicarbazide | Ethanol | - | 80 | 65–70 |
| 2 | Thiazole intermediate + 3-methylpyrazol-5-amine | DMF | CuI | 110 | 55–60 |
How are spectroscopic techniques (NMR, MS, IR) applied to confirm the structure and purity of the compound?
Basic Research Question
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for benzofuran/thiazole) and pyrazole NH₂ (δ 5.1–5.5 ppm). ¹³C signals for thiazole C-2 appear at ~165 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks align with theoretical m/z (e.g., [M+H]⁺ = 337.3 g/mol) .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Features | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 7.2–7.8 (multiplet) | Benzofuran/thiazole aromatic protons |
| ¹³C NMR | δ 165.3 (singlet) | Thiazole C-2 |
| IR | 1615 cm⁻¹ | C=N stretching |
What strategies are recommended for optimizing reaction yields and minimizing by-products during synthesis?
Basic Research Question
- Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to reduce homocoupling by-products .
- Solvent polarity : High-polarity solvents (e.g., DMSO) improve intermediate stability .
- Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates before final cyclization .
How can researchers resolve discrepancies in biological activity data reported for this compound across different studies?
Advanced Research Question
Discrepancies arise from structural analogs, assay conditions, or tautomerism. Mitigation strategies:
Q. Table 3: Comparative Biological Activity
| Derivative | Target (IC₅₀, nM) | Assay Conditions | Reference |
|---|---|---|---|
| Parent compound | Kinase X: 120 ± 15 | HEK293, 24 h | |
| 4-Fluoro analog | Kinase X: 85 ± 10 | Same as above |
What computational methods are suitable for modeling the compound's interactions with biological targets?
Advanced Research Question
- Molecular docking : Use X-ray crystallographic data (e.g., PDB: 3ERT) to simulate binding to kinase active sites .
- DFT calculations : Analyze electron density maps to predict reactivity at the pyrazole NH₂ group .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
How does the compound's tautomerism impact its chemical reactivity and analytical characterization?
Advanced Research Question
The pyrazole-amine moiety exhibits tautomerism (e.g., 1H-pyrazol-5-amine ↔ 3H-pyrazol-5-imine), affecting:
- Reactivity : Imine forms participate in nucleophilic additions, altering synthetic pathways .
- Spectral interpretation : Tautomeric shifts cause split NMR peaks (e.g., NH₂ protons at δ 5.1 vs. 5.4 ppm) .
Q. Table 4: Tautomeric Equilibrium in Solvents
| Solvent | % 1H-Tautomer | % 3H-Tautomer |
|---|---|---|
| DMSO | 75% | 25% |
| Chloroform | 60% | 40% |
What are the stability profiles and recommended storage conditions for this compound?
Basic Research Question
- Degradation pathways : Hydrolysis of the thiazole ring under acidic conditions (pH < 3) .
- Storage : –20°C in amber vials under argon; desiccants (silica gel) prevent hygroscopic degradation .
Notes
- Methodological answers prioritize experimental design and data analysis over definitions.
- Advanced questions address structural dynamics, computational modeling, and data contradiction resolution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
